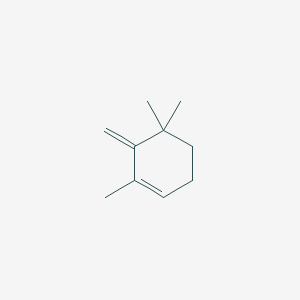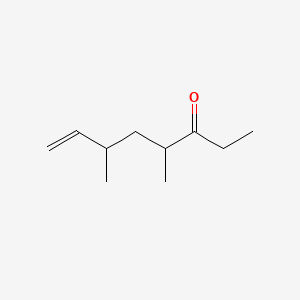
7-Octen-3-one, 4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a distinctive structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-7-octen-3-one can be synthesized through several methods. One common approach involves the isomerization of epoxides using lithium perchlorate as a catalyst . This method is efficient and yields high purity ketone.
Industrial Production Methods
In industrial settings, the production of 4,6-Dimethyl-7-octen-3-one often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-7-octen-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a volatile organic compound that can influence various physiological processes. For example, it can inhibit spore germination and induce defensive behaviors in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure but different functional groups.
2,6-Dimethyl-7-octen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
4,6-Dimethyl-7-octen-3-one is unique due to its specific structure and the presence of both a double bond and two methyl groups. This unique structure contributes to its distinctive chemical properties and applications.
Eigenschaften
CAS-Nummer |
63323-26-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4,6-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
BOBHRIZDBFPAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


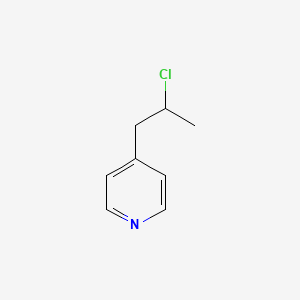
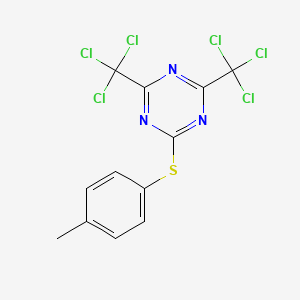
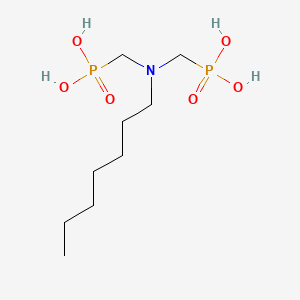
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
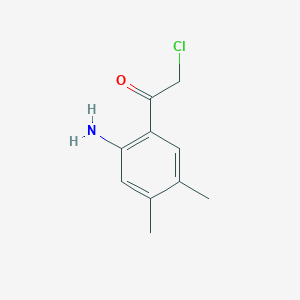
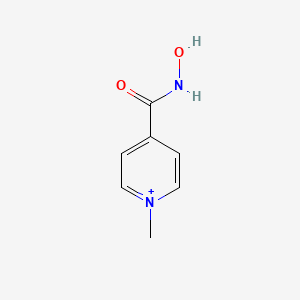
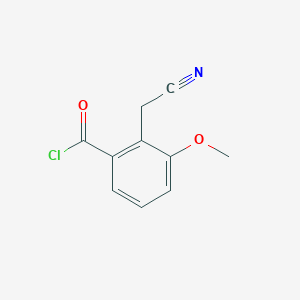
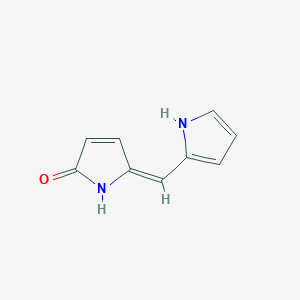

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
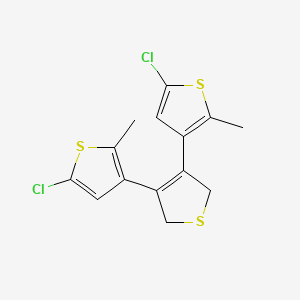
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
